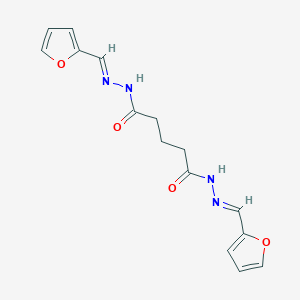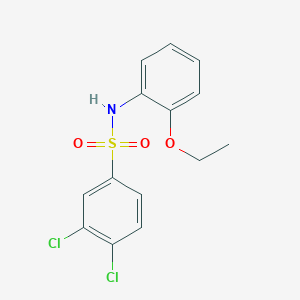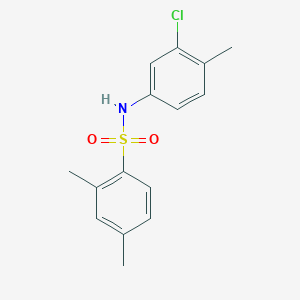
Benzamide, 4-fluoro-N-(4-biphenylyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-fluoro-N-(4-biphenylyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Benzamide, 4-fluoro-N-(4-biphenylyl)- is related to its ability to inhibit specific enzymes. In the case of cancer, this compound inhibits the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting this enzyme, Benzamide, 4-fluoro-N-(4-biphenylyl)- causes DNA damage and ultimately leads to cell death. In the case of Alzheimer's and Parkinson's, this compound inhibits the enzyme monoamine oxidase (MAO), which is involved in the degradation of neurotransmitters. By inhibiting this enzyme, Benzamide, 4-fluoro-N-(4-biphenylyl)- increases the levels of neurotransmitters in the brain and improves cognitive function.
Biochemical and Physiological Effects:
Benzamide, 4-fluoro-N-(4-biphenylyl)- has unique biochemical and physiological effects. In addition to its ability to inhibit specific enzymes, it also has anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species (ROS) in cells. It also has the ability to scavenge free radicals and prevent oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, 4-fluoro-N-(4-biphenylyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. It also has a long shelf life and can be stored for extended periods without degradation. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive compared to other compounds, and it may not be readily available in some regions. Additionally, it has limited solubility in water, which may make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on Benzamide, 4-fluoro-N-(4-biphenylyl)-. One area of interest is in the development of new drugs that target specific enzymes involved in the progression of diseases. Benzamide, 4-fluoro-N-(4-biphenylyl)- could serve as a lead compound for the development of such drugs. Another area of interest is in the development of new synthetic methods for this compound that are more efficient and cost-effective. Finally, there is a need for further research on the biochemical and physiological effects of this compound to better understand its potential applications in various fields of scientific research.
Conclusion:
Benzamide, 4-fluoro-N-(4-biphenylyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects. It has potential applications in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Further research is needed to better understand the potential applications of this compound and to develop new drugs that target specific enzymes involved in the progression of diseases.
Méthodes De Synthèse
Benzamide, 4-fluoro-N-(4-biphenylyl)- is synthesized using a specific method that involves the reaction between 4-fluorobenzoyl chloride and 4-biphenylamine. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure Benzamide, 4-fluoro-N-(4-biphenylyl)-.
Applications De Recherche Scientifique
Benzamide, 4-fluoro-N-(4-biphenylyl)- has potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It acts as an inhibitor of specific enzymes that are involved in the progression of these diseases.
Propriétés
Formule moléculaire |
C19H14FNO |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-fluoro-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO/c20-17-10-6-16(7-11-17)19(22)21-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H,(H,21,22) |
Clé InChI |
DILJCEZSDZUXQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



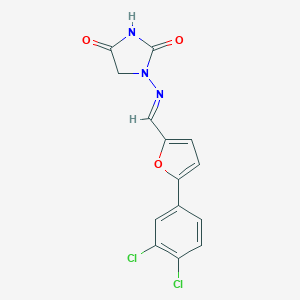
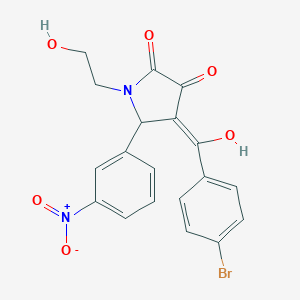

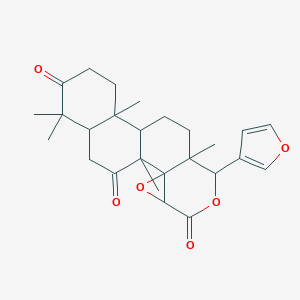


![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B228664.png)
![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)

![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
